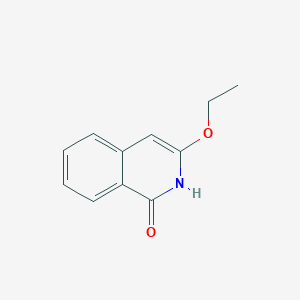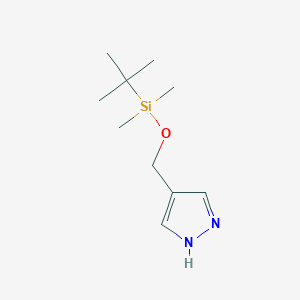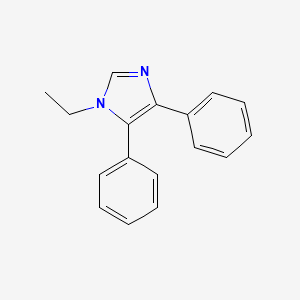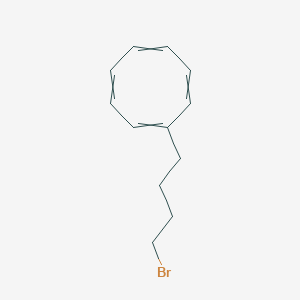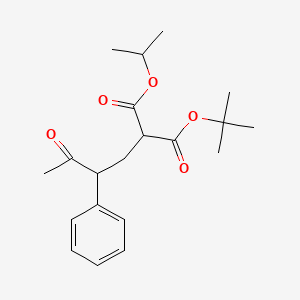
1-O-tert-butyl 3-O-propan-2-yl 2-(3-oxo-2-phenylbutyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate typically involves the following steps:
Formation of the Boc-Protected Amine: The Boc group is introduced to the amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The esterification of the carboxylic acid with isopropyl alcohol is carried out under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Oxidation: Oxidation of the phenyl ring or other functional groups.
Reduction: Reduction of carbonyl groups to alcohols.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is used in various scientific research applications:
Chemistry: As a protecting group for amines in multi-step organic synthesis.
Biology: In the synthesis of peptides and other biologically active compounds.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions and can be removed under acidic conditions. This allows for selective reactions to occur at other functional groups without interference from the amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 2-(tert-butoxycarbonyl)aminoacrylate: Another Boc-protected compound used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is unique due to its specific structure, which combines the Boc-protected amine with an ester and a phenyl group. This combination allows for versatile applications in organic synthesis and research .
Eigenschaften
Molekularformel |
C20H28O5 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-propan-2-yl 2-(3-oxo-2-phenylbutyl)propanedioate |
InChI |
InChI=1S/C20H28O5/c1-13(2)24-18(22)17(19(23)25-20(4,5)6)12-16(14(3)21)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3 |
InChI-Schlüssel |
FUOASVXVONQYBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)

![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
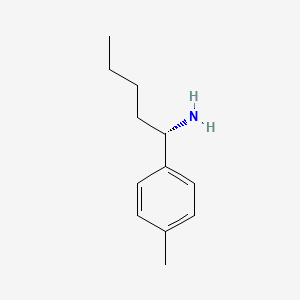
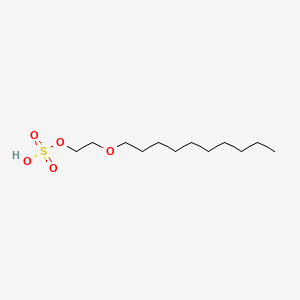
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)


